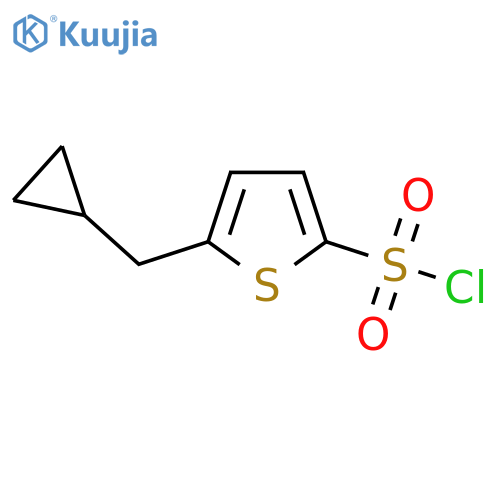

Cas no 2092554-03-3 (5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride)

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-(Cyclopropylmethyl)thiophene-2-sulfonylchloride

- 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride

- 2092554-03-3

- EN300-738838

- 2-Thiophenesulfonyl chloride, 5-(cyclopropylmethyl)-

-

- インチ: 1S/C8H9ClO2S2/c9-13(10,11)8-4-3-7(12-8)5-6-1-2-6/h3-4,6H,1-2,5H2

- InChIKey: IZMRDGJXGCDKHN-UHFFFAOYSA-N

- ほほえんだ: ClS(C1=CC=C(CC2CC2)S1)(=O)=O

計算された属性

- せいみつぶんしりょう: 235.9732496g/mol

- どういたいしつりょう: 235.9732496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 70.8Ų

- 疎水性パラメータ計算基準値(XlogP): 3.4

じっけんとくせい

- 密度みつど: 1.501±0.06 g/cm3(Predicted)

- ふってん: 340.6±30.0 °C(Predicted)

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-738838-1.0g |

5-(cyclopropylmethyl)thiophene-2-sulfonyl chloride |

2092554-03-3 | 1g |

$0.0 | 2023-06-06 |

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride 関連文献

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876

-

5. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chlorideに関する追加情報

Introduction to 5-(Cyclopropylmethyl)thiophene-2-sulfonyl Chloride (CAS No. 2092554-03-3)

5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride (CAS No. 2092554-03-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities and potential applications in drug discovery and development.

The chemical structure of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride consists of a thiophene ring substituted with a cyclopropylmethyl group at the 5-position and a sulfonyl chloride functional group at the 2-position. The presence of these functional groups imparts unique reactivity and chemical properties to the molecule, making it a valuable intermediate in synthetic organic chemistry.

In recent years, there has been a growing interest in the development of novel therapeutic agents targeting various diseases, including cancer, inflammation, and neurological disorders. 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride has shown promise as a key building block in the synthesis of such compounds. Its ability to undergo nucleophilic substitution reactions with a wide range of nucleophiles makes it an attractive candidate for the preparation of sulfonamides, which are known for their biological activities.

One of the notable applications of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride is in the synthesis of sulfonamide derivatives. Sulfonamides are a class of compounds that have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. Recent research has demonstrated that certain sulfonamide derivatives derived from 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride exhibit potent inhibitory effects on specific enzymes involved in disease pathways.

A study published in the Journal of Medicinal Chemistry highlighted the synthesis and biological evaluation of a series of sulfonamide derivatives derived from 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride. The researchers found that these compounds showed significant inhibition of carbonic anhydrase isoforms, which are implicated in various pathological conditions such as glaucoma and cancer. The study also reported that some of these derivatives exhibited selective inhibition towards specific isoforms, suggesting their potential as therapeutic agents with reduced side effects.

Beyond its use in medicinal chemistry, 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride has also found applications in materials science. Thiophene derivatives are known for their excellent electronic properties and have been used in the development of organic semiconductors and conductive polymers. The unique structure of 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride makes it a promising candidate for the synthesis of novel materials with enhanced electronic properties.

In conclusion, 5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride (CAS No. 2092554-03-3) is a multifaceted compound with significant potential in various fields, including medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable intermediate in the synthesis of biologically active compounds and advanced materials. As research continues to uncover new applications and properties, this compound is likely to play an increasingly important role in future scientific advancements.

2092554-03-3 (5-(Cyclopropylmethyl)thiophene-2-sulfonyl chloride) 関連製品

- 22214-29-5((3E)-4-(3-Hydroxyphenyl)-3-buten-2-one)

- 1352512-24-3(1-Methyl-1,2,3,4,5,6-hexahydro-1H-[2,3]bipyridinyl-2-thione)

- 1281303-65-8(2-[(piperidin-3-yl)methoxy]-1,3-benzoxazole)

- 1506147-67-6(3-methylimidazo1,5-apyridin-7-amine)

- 1807398-48-6(2,6-Bis(trifluoromethyl)-3-iodocinnamic acid)

- 2172167-36-9(1-cyclopropyl-5-(difluoromethyl)sulfanyl-1H-1,2,3,4-tetrazole)

- 1260859-29-7(Ethyl 8-bromo-4-chloroquinazoline-2-carboxylate)

- 1346606-16-3(2-(4-Fluorophenoxy-d4)-N-methoxy-N-methyl-1-butene)

- 1381933-68-1(5-BROMO-2-CYCLOPROPYLPYRIDIN-4-AMINE)

- 1806343-95-2(1-Bromo-1-(2-(chloromethyl)phenyl)propan-2-one)